5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid
Description
5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid is a synthetic organic compound characterized by a central 5-oxovaleric acid backbone (a five-carbon chain with a ketone and terminal carboxylic acid group) substituted with a 2,3,5,6-tetramethylphenyl aromatic ring. This structure confers both hydrophobic and polar functionalities, making it a candidate for applications in medicinal chemistry, particularly in targeting protein-ligand interactions.
Properties
IUPAC Name |
5-oxo-5-(2,3,5,6-tetramethylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-8-10(2)12(4)15(11(9)3)13(16)6-5-7-14(17)18/h8H,5-7H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBHNGBICHGXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)CCCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350185 | |
| Record name | 5-(2,3,5,6-TETRAMETHYLPHENYL)-5-OXOVALERIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719295-43-9 | |
| Record name | 5-(2,3,5,6-TETRAMETHYLPHENYL)-5-OXOVALERIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid typically involves the introduction of the tetramethylphenyl group onto a valeric acid derivative. One common method is the Friedel-Crafts acylation reaction, where 2,3,5,6-tetramethylbenzoyl chloride is reacted with valeric acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Research indicates that derivatives of 5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid may act as potential inhibitors of specific microRNAs involved in cancer progression. For instance, studies on small molecule inhibitors targeting miR-21 and miR-122 have shown promise in inhibiting tumor growth and enhancing therapeutic efficacy against various cancers .
Case Study: MicroRNA Inhibition
In a high-throughput screening study involving over 300,000 compounds, several derivatives of this acid were identified as effective miR-21 inhibitors. Subsequent structure-activity relationship (SAR) studies revealed modifications that enhanced their inhibitory potency . This highlights the compound's potential as a lead structure in developing new cancer therapeutics.
Biochemical Applications
Metabolic Studies
this compound plays a role in metabolic pathways linked to oxidative stress and acidosis. Notably, it has been implicated in cases of high anion gap metabolic acidosis due to its accumulation during certain drug treatments . Understanding its metabolic pathways can provide insights into its role in biochemical processes and potential therapeutic interventions.
Cosmetic Formulations
Skin Care Products
The compound is being explored for its potential use in cosmetic formulations due to its stability and efficacy. Recent studies emphasize the importance of safety and effectiveness in cosmetic products regulated under EU directives. The incorporation of this compound into formulations could enhance moisturizing properties and skin compatibility .
Case Study: Emulsion Stability
In a study focusing on the development of topical formulations with herbal extracts, the inclusion of similar compounds demonstrated improved stability and skin hydration effects. These findings suggest that this compound could serve as a beneficial component in enhancing the performance of cosmetic products .
Chemical Synthesis
Synthetic Intermediates
This compound can be utilized as an intermediate in synthesizing other biologically active molecules. Its structural properties allow for various chemical modifications that can lead to new compounds with enhanced biological activities .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
RA839: (3S)-1-[4-[(2,3,5,6-Tetramethylphenyl)Sulfonylamino]-1-Naphthyl]Pyrrolidine-3-Carboxylic Acid
- Structural Differences: RA839 shares the 2,3,5,6-tetramethylphenyl moiety but incorporates a sulfonylamino-naphthyl group and a pyrrolidine carboxylic acid backbone instead of oxovaleric acid.
- Biological Activity : RA839 binds the Keap1 kelch domain with high affinity (IC₅₀ = 0.14 ± 0.04 μM), disrupting Keap1-Nrf2 interactions. Its potency exceeds that of native peptides (e.g., ETGE motif IC₅₀ = 0.22 μM), attributed to its optimized hydrophobic and polar interactions .
- Key Contrast : The absence of the sulfonamide and pyrrolidine groups in 5-(2,3,5,6-tetramethylphenyl)-5-oxovaleric acid may reduce binding specificity for Keap1 but could enhance metabolic stability due to simpler stereochemistry.
5-(3-Bromo-2-Thienyl)-3-Methyl-5-Oxovaleric Acid
- Structural Differences: This compound replaces the tetramethylphenyl group with a brominated thiophene ring and adds a methyl group to the valeric acid chain.
- Physicochemical Properties : The bromothienyl group increases molecular weight (C₁₀H₁₁BrO₃S vs. C₁₅H₂₀O₃ for the target compound) and reduces solubility in aqueous media. The methyl substitution may sterically hinder interactions compared to the unsubstituted oxovaleric acid chain in the target compound.
3-(Substituted Methylthio)-4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazoles
- Structural Differences : These triazole derivatives feature a trimethoxyphenyl group and a sulfur-containing side chain. The methoxy groups provide electron-donating effects, contrasting with the electron-neutral methyl groups in the target compound .
- Functional Implications: The triazole core enables π-π stacking and metal coordination, which are absent in the target compound.
Robenacoxib: {5-Ethyl-2-[(2,3,5,6-Tetrafluorophenyl)Amino]Phenyl}Acetic Acid
- Structural Differences : Robenacoxib uses a tetrafluorophenyl group, which is highly electronegative and smaller than the tetramethylphenyl group. The acetic acid backbone is shorter and less flexible than oxovaleric acid .
- Biological Relevance : The fluorine atoms enhance binding to COX-2 via dipole interactions, a mechanism distinct from the hydrophobic interactions favored by the tetramethylphenyl group.
Comparative Data Table
Key Research Findings
- Role of Aromatic Substitutents : The 2,3,5,6-tetramethylphenyl group in RA839 and the target compound enhances hydrophobic binding but lacks the electronic effects seen in trimethoxy or tetrafluoro analogs .
- Synthetic Challenges : Compounds with sulfonamide or halogenated groups (e.g., RA839, robenacoxib) require complex synthesis steps, whereas the target compound’s simpler structure may facilitate scalable production .
Biological Activity
5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid (CAS No. 719295-43-9) is a compound with significant biological activity, particularly in the context of metabolic processes and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and implications for health based on available research.
- Molecular Formula : C₁₅H₂₀O₃
- Molecular Weight : 248.32 g/mol
- Structure : The compound features a tetramethylphenyl group attached to a 5-oxovaleric acid moiety, which contributes to its unique biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its role in metabolic pathways and its potential neurotoxic effects. Here are key aspects of its biological activity:
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Metabolic Role :
- The compound is involved in the metabolism of branched-chain amino acids (BCAAs), particularly isoleucine. It acts as a metabolite that can accumulate in certain metabolic disorders, leading to various health implications .
- Elevated levels of this compound are associated with maple syrup urine disease (MSUD), a genetic disorder that impairs the metabolism of BCAAs due to deficiencies in the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) .
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Neurotoxicity :
- This compound exhibits neurotoxic properties at elevated concentrations. It can disrupt normal neuronal function and contribute to neurological symptoms seen in metabolic disorders like MSUD .
- Symptoms of toxicity include poor feeding, lethargy, irritability, and severe neurological complications if not managed properly .
Table 1: Summary of Biological Activities
Case Study: Maple Syrup Urine Disease (MSUD)
A notable case study involves the identification of elevated levels of this compound in patients diagnosed with MSUD. In these patients:
- Clinical Presentation : Symptoms typically present within the first few days of life, including poor feeding and lethargy.
- Biochemical Findings : Urine tests reveal high concentrations of BCAAs and their toxic metabolites including this compound.
- Management : Early dietary intervention and monitoring of metabolite levels are crucial for preventing severe neurological outcomes .
Q & A
Q. What are the established synthetic methodologies for 5-(2,3,5,6-tetramethylphenyl)-5-oxovaleric acid?
The synthesis typically involves Friedel-Crafts acylation or analogous reactions. For example, acylation of 2,3,5,6-tetramethylbenzene with glutaric anhydride derivatives under acidic conditions (e.g., AlCl₃ catalysis) can yield the target compound. Microwave-assisted synthesis (MAS) may enhance reaction efficiency and yield, as demonstrated in similar tetramethylphenyl-containing compounds . Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Characterization via , , and high-resolution mass spectrometry (HRMS) is critical for structural confirmation.
Q. How should researchers characterize the purity and stability of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>98% recommended for biological studies).
- Melting Point : Compare observed values (e.g., 118–120°C for analogous oxovaleric acids ) to literature data.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (decomposition >200°C expected).
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?
Discrepancies may arise from polymorphic forms, impurities, or solvent residues. Researchers should:
- Perform Differential Scanning Calorimetry (DSC) to identify polymorphs.
- Use elemental analysis to verify stoichiometric purity.
- Compare spectroscopic data (e.g., IR carbonyl stretch at ~1700 cm⁻¹ for the ketone group) with literature .
- Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side products .
Q. How can computational modeling predict the biological activity of this compound?
- Molecular Docking : Use Autodock 4.0.1 or Schrödinger Suite to dock the compound into target receptors (e.g., cyclooxygenase-2 for anti-inflammatory studies). Parameterize charges via Gasteiger/MOPAC and validate binding poses with MD simulations .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5, moderate blood-brain barrier permeability).
- QSAR Models : Correlate structural features (e.g., tetramethylphenyl lipophilicity) with activity data from analogous compounds (e.g., 5-aryl-5-oxovaleric acids ).
Q. What catalytic systems optimize the yield of this compound?
- Acid Catalysts : Lewis acids (e.g., BF₃·Et₂O) improve acylation efficiency in non-polar solvents (toluene, 80°C, 12 hr) .
- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 100 W, 100°C, 15 min) with ~15% yield improvement, as seen in tetramethylphenyl cyclopentaquinoline syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance intermediate stability but may require rigorous drying to avoid hydrolysis.
Methodological Considerations for Experimental Design
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Variation Sites : Modify the oxovaleric acid chain (e.g., substituents at C3/C4) or the tetramethylphenyl group (e.g., halogenation ).
- Biological Assays : Test COX-1/COX-2 inhibition (ELISA) or antioxidant activity (DPPH assay) to correlate structural changes with potency.
- Data Analysis : Use multivariate regression (e.g., PLS) to identify key descriptors (e.g., Hammett σ values, steric bulk).
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Sample Preparation : Liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue homogenates.
- LC-MS/MS Quantification : Use a triple quadrupole MS with MRM transitions (e.g., m/z 262 → 145 for the parent ion) and deuterated internal standards (e.g., d₄-analogue) to enhance accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
